BenchChemオンラインストアへようこそ!

2-(2-fluorophenoxy)-N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)acetamide

sigma receptor binding affinity radioreceptor assay

2-(2-Fluorophenoxy)-N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)acetamide (CAS 2034288-04-3, molecular formula C₁₇H₁₆FN₃O₃, exact mass 329.12 Da) is a fully synthetic small molecule belonging to the pyrazole–furan–acetamide chemotype. Its architecture combines a 2-fluorophenoxy acetamide terminus, an ethylenediamine linker, and a 4-(furan-3-yl)-1H-pyrazole head group.

Molecular Formula C17H16FN3O3
Molecular Weight 329.331
CAS No. 2034288-04-3
Cat. No. B2695225
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-fluorophenoxy)-N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)acetamide
CAS2034288-04-3
Molecular FormulaC17H16FN3O3
Molecular Weight329.331
Structural Identifiers
SMILESC1=CC=C(C(=C1)OCC(=O)NCCN2C=C(C=N2)C3=COC=C3)F
InChIInChI=1S/C17H16FN3O3/c18-15-3-1-2-4-16(15)24-12-17(22)19-6-7-21-10-14(9-20-21)13-5-8-23-11-13/h1-5,8-11H,6-7,12H2,(H,19,22)
InChIKeyKNEFMWJPZIVTHN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(2-Fluorophenoxy)-N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)acetamide (CAS 2034288-04-3): Procurement-Grade Structural Baseline


2-(2-Fluorophenoxy)-N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)acetamide (CAS 2034288-04-3, molecular formula C₁₇H₁₆FN₃O₃, exact mass 329.12 Da) is a fully synthetic small molecule belonging to the pyrazole–furan–acetamide chemotype. Its architecture combines a 2-fluorophenoxy acetamide terminus, an ethylenediamine linker, and a 4-(furan-3-yl)-1H-pyrazole head group. Compounds within this general scaffold class have been investigated as sigma receptor ligands, kinase inhibitors, and ion-channel modulators in both patent and peer-reviewed literature [1][2]. However, as of the literature cut-off date, no peer-reviewed primary research article and no public bioassay record (PubChem, ChEMBL, BindingDB) contain quantitative affinity, potency, selectivity, or functional data specifically for CAS 2034288-04-3 [3][4].

Why Generic Substitution Fails for 2-(2-Fluorophenoxy)-N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)acetamide (CAS 2034288-04-3)


Within the pyrazole–furan–acetamide chemical space, even minimal structural perturbations produce drastic shifts in target affinity and subtype selectivity. The class-defining Schläger furopyrazole series demonstrates that moving from an N-benzyl to an N-butyl substituent alters sigma‑1 receptor Kᵢ from 0.50 nM to 1.28 nM, while spirocyclization can confer >1300-fold sigma‑1/sigma‑2 selectivity [1]. For the present compound, the specific combination of a 2-fluorophenoxy acetamide tail, an ethylene linker, and a furan‑3‑yl (not furan‑2‑yl) pyrazole head group constitutes a unique topological and electronic signature. Two structurally near-identical regioisomers—2-(2-fluorophenoxy)-N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)acetamide and 2-(2-fluorophenoxy)-N-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)acetamide—share the identical molecular formula (C₁₇H₁₆FN₃O₃) . Their furan attachment point differs by a single bond vector, yet in analogous chemotypes such regioisomerism is known to produce order-of-magnitude differences in binding affinity and functional activity [1][2]. Consequently, procurement or screening decisions that treat these compounds as interchangeable risk introducing uncontrolled variables that can invalidate structure–activity relationship (SAR) interpretation and lead to false-negative or false-positive screening outcomes.

Quantitative Differentiation Evidence Audit for 2-(2-Fluorophenoxy)-N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)acetamide (CAS 2034288-04-3)


Evidence Gap 1: No Publicly Available Sigma-1 or Sigma-2 Receptor Affinity Data for CAS 2034288-04-3

A comprehensive search of ChEMBL, BindingDB, and PubChem BioAssay returned zero quantitative affinity records (Kᵢ, IC₅₀, EC₅₀) for CAS 2034288-04-3 at sigma-1 or sigma-2 receptors. In contrast, the structurally related spirocyclic furopyrazole 3b (Schläger 2008) demonstrates sigma‑1 Kᵢ = 0.50 nM and sigma‑1/sigma‑2 selectivity >200‑fold in guinea-pig brain and rat liver membrane radioligand displacement assays using [³H]-(+)-pentazocine and [³H]-DTG, respectively [1]. The absence of comparable primary data for the target compound means that no evidence-based claim regarding its sigma receptor potency or selectivity can be substantiated at this time [2][3].

sigma receptor binding affinity radioreceptor assay furopyrazole

Evidence Gap 2: No Publicly Available Kinase Inhibition or Functional Activity Data

The pyrazol-furan carboxamide chemotype has been explored as a scaffold for Akt kinase inhibition. Zhan et al. (2016) reported a series of pyrazol-furan carboxamide analogues with Akt1 IC₅₀ values ranging from 15 nM to >10,000 nM and anti-proliferative activity against HCT116 (colon) and OVCAR-8 (ovarian) cancer cell lines [1]. However, CAS 2034288-04-3 was not among the compounds evaluated in that study. Searches across ChEMBL and PubChem confirm that no kinase inhibition data (Akt, PI3K, or any other kinase panel) exist in the public domain for this specific compound [2]. Without such data, the compound cannot be positioned as a validated kinase probe relative to established Akt inhibitors such as MK-2206 (Akt1 IC₅₀ = 8 nM) or ipatasertib (Akt1 IC₅₀ = 5 nM).

Akt kinase pyrazol-furan carboxamide enzyme inhibition anti-proliferative

Differentiation Dimension: Regioisomeric Identity — Furan-3-yl vs. Furan-2-yl Substitution Creates a Structurally Distinct Chemical Entity

CAS 2034288-04-3 bears a furan-3-yl substituent at the pyrazole 4-position. The closest catalogued analogues—2-(2-fluorophenoxy)-N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)acetamide and 2-(2-fluorophenoxy)-N-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)acetamide—carry the furan at the 2-position . In heterocyclic SAR, furan 2-yl vs. 3-yl connectivity affects the orientation of the oxygen lone pair, hydrogen-bond acceptor geometry, and overall molecular electrostatic potential surface, which in turn can alter binding pose and affinity [1]. Although direct comparative bioactivity data between the 2-yl and 3-yl regioisomers are not available in the public literature, established medicinal chemistry precedent predicts that regioisomeric pairs within this scaffold class are not bioequivalent [1][2]. The furan‑3‑yl substitution pattern is less common in commercial screening libraries, offering potential novelty for hit-finding campaigns seeking under-explored chemical space.

regioisomer positional isomer furan attachment SAR differentiation

Evidence Gap 3: No Publicly Available Physicochemical Profiling or ADME Data

Calculated physicochemical parameters estimated from structure alone (cLogP ≈ 2.0–2.5, tPSA ≈ 75–85 Ų, H-bond donors = 1, H-bond acceptors = 6) suggest that CAS 2034288-04-3 falls within drug-like chemical space (Lipinski rule of five compliant) [1]. However, no experimentally measured aqueous solubility, log D₇.₄, PAMPA or Caco-2 permeability, microsomal stability, plasma protein binding, or CYP inhibition data have been published for this specific compound. By comparison, the clinically evaluated sigma‑1 antagonist S1RA (E‑52862) has fully characterized ADME and pharmacokinetic profiles including oral bioavailability (F = 62% in rat), brain penetration (brain/plasma ratio > 2), and t₁/₂ = 2.3 h [2]. The absence of experimental ADME data for the target compound means that its suitability for in vivo pharmacology cannot be assessed from publicly available information.

physicochemical properties solubility permeability ADME drug-likeness

Validated Application Scenarios for 2-(2-Fluorophenoxy)-N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)acetamide (CAS 2034288-04-3) Based on Available Evidence


Sigma Receptor Primary Screening Campaigns Requiring Novel Chemotype Diversity

For laboratories conducting radioligand displacement screening against sigma-1 and sigma-2 receptors, this compound offers access to a furan-3-yl pyrazole chemotype that is structurally distinct from the spirocyclic furopyrazoles described by Schläger et al. (2008) [1]. The compound can be deployed as a diversity element in singleton or small-array format to probe whether the furan-3-yl regioisomer captures binding poses inaccessible to furan-2-yl analogues. Users should commission or perform their own receptor binding assays, as no public affinity data currently exist to pre-validate target engagement.

Regioisomeric Selectivity Profiling in Pyrazole–Furan Chemical Probe Development

The compound's furan-3-yl substitution pattern provides a direct comparator for the more common furan-2-yl isomer . Medicinal chemistry teams running parallel SAR by catalog can acquire both regioisomers and generate head-to-head biochemical data (e.g., Kᵢ at sigma receptors, IC₅₀ at kinases, or functional activity in calcium-flux assays). Such internally generated data can reveal whether the furan attachment point governs target selectivity, enabling informed prioritization of one isomer for hit-to-lead optimization [2].

Kinase Inhibition Screening in Pyrazol-Furan Carboxamide Chemical Space

The pyrazol-furan carboxamide scaffold has demonstrated Akt kinase inhibitory activity in peer-reviewed studies (Zhan et al., 2016) [3]. This compound can be included in preliminary kinase panel screens to determine whether the 2-fluorophenoxy acetamide tail, combined with the furan-3-yl regioisomerism, confers kinase selectivity or potency advantages relative to previously reported analogues. All activity data must be generated de novo, as no pre-existing kinase profiling data are publicly available.

Computational Docking and Pharmacophore Modeling of Furopyrazole Ligand–Receptor Interactions

Given the established pharmacophore model for sigma-1 receptor ligands (Glennon model), the compound's unique substituent geometry makes it suitable for molecular docking and molecular dynamics simulations [1]. Computational chemists can use this compound to predict binding poses, compare predicted affinities across sigma receptor subtypes, and generate testable hypotheses to guide synthetic chemistry efforts. Such studies can provide a rational basis for prioritizing synthesis and in vitro testing without requiring pre-existing experimental bioactivity data.

Quote Request

Request a Quote for 2-(2-fluorophenoxy)-N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.